1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxybenzyl group attached to the triazole ring, which is further functionalized with a carbaldehyde group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Mechanism of Action
Target of Action
A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), has been shown to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
Based on the structurally similar compound qtc-4-meobne, it can be inferred that the compound may interact with its targets and cause changes in their activity . For instance, QTC-4-MeOBnE has been shown to prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells .
Biochemical Pathways
The structurally similar compound qtc-4-meobne has been shown to influence in vivo neurogenesis, oxidative and inflammatory pathways . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Result of Action
The structurally similar compound qtc-4-meobne has been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the methoxybenzyl and carbaldehyde groups. The reaction conditions typically involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness: 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]triazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11-4-2-9(3-5-11)6-14-7-10(8-15)12-13-14/h2-5,7-8H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSWCFXSPAPENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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